beta-(Diethylamino)isobutyronitrile

Description

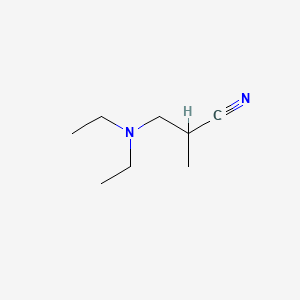

Beta-(Diethylamino)isobutyronitrile (CAS 112359-49-6), also known as 3-(diethylamino)-2-methylpropanenitrile, is a nitrile derivative with a branched alkyl chain and a diethylamino substituent. Its molecular structure (C₈H₁₅N₂) features a cyano group (-C≡N) attached to a methyl-substituted carbon, with a diethylamino group (-N(C₂H₅)₂) at the beta position. This configuration imparts unique physicochemical properties, including moderate polarity and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Key properties inferred from structural analogs include:

- Molecular weight: 139.22 g/mol

- Polar Surface Area (PSA): ~25 Ų (estimated based on amine and nitrile contributions)

- Reactivity: The nitrile group enables nucleophilic additions or reductions, while the tertiary amine may participate in acid-base reactions or act as a catalyst in certain syntheses .

Properties

CAS No. |

63145-01-7 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

3-(diethylamino)-2-methylpropanenitrile |

InChI |

InChI=1S/C8H16N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-5,7H2,1-3H3 |

InChI Key |

LFAMJCGXIZVVRM-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(C)C#N |

Canonical SMILES |

CCN(CC)CC(C)C#N |

Synonyms |

eta-(diethylamino)isobutyronitrile DEABN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-(Diethylamino)isobutyronitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylpropanenitrile with diethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the diethylamino group. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

beta-(Diethylamino)isobutyronitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Sodium hydroxide or other strong bases in polar solvents like ethanol or acetonitrile.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

beta-(Diethylamino)isobutyronitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in the development of bioactive molecules and as a building block for the synthesis of biologically relevant compounds.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of beta-(Diethylamino)isobutyronitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in chemical reactions. These interactions can modulate the activity of biological targets or facilitate chemical transformations in synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-(Diethylamino)isobutyronitrile belongs to a family of alkylamino-substituted nitriles. Below is a detailed comparison with structurally related compounds and the simpler nitrile, isobutyronitrile.

Structural and Physicochemical Comparison

Market and Production

- This compound: A specialty chemical with niche applications; production volumes are smaller compared to isobutyronitrile.

- Isobutyronitrile: Global market valued at ~USD 50 million (2024), with major producers in Asia and North America. Prices range from USD 1,200–1,500/ton in Europe and North America .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.